1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that features a piperidine ring, a triazole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a formylating agent with an amine or other suitable precursor.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes due to its unique structure and functional groups.
Industrial Applications: It may be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(1-acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-4-2-10(3-5-13)14-6-9(7-15)11-12-14/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJEYWDAKREBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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